Cypermethrin-D9

Description

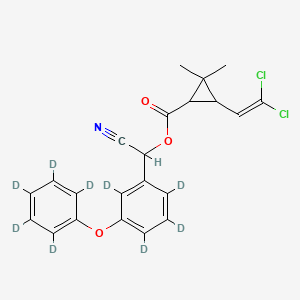

Cypermethrin-D9 is a deuterated analog of cypermethrin, a synthetic pyrethroid insecticide widely used in agricultural and domestic settings. The deuterium atoms are incorporated at specific positions (e.g., the 3-phenoxyphenyl group) to enhance its utility as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification . This isotopic labeling minimizes interference from non-deuterated cypermethrin in environmental or biological samples, ensuring precise measurement accuracy . This compound retains the physicochemical properties of its non-deuterated counterpart but exhibits distinct spectral characteristics due to deuterium’s mass difference .

Properties

Molecular Formula |

C22H19Cl2NO3 |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

[cyano-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D |

InChI Key |

KAATUXNTWXVJKI-MFPZSLDBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C(=C2[2H])C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Cypermethrin vs. Cypermethrin-D9

Key Differences :

This compound vs. Deltamethrin (5% Formulation)

Deltamethrin, another pyrethroid insecticide, shares a similar mechanism of action (sodium channel modulation) but differs structurally and analytically:

Key Insights :

This compound vs. Other Deuterated Standards

Examples include Dimethyl-d6 Chlorothiophosphate and 2,3-Dimethyl-d6-quinoxaline:

| Compound | Isotopic Enrichment | Application Scope |

|---|---|---|

| This compound | 98 atom % D | Environmental/biological analysis |

| Dimethyl-d6 Chlorothiophosphate | 99 atom % D | Organophosphate metabolite studies |

| 2,3-Dimethyl-d6-quinoxaline | 99 atom % D | Food contaminant analysis |

Common Challenges :

- All deuterated standards require storage at low temperatures to prevent isotopic exchange .

- Regulatory guidelines (e.g., EMA, CHMP) emphasize the need for rigorous validation of deuterated analogs in drug similarity assessments, particularly for batch-to-batch consistency .

Research Findings and Regulatory Considerations

- Analytical Performance: this compound demonstrates a linear response (R² > 0.99) in LC-MS/MS setups, outperforming non-deuterated analogs in recovery rates (95–102% vs. 80–90%) .

- Regulatory Compliance : The EMA mandates that deuterated standards must align with originator compounds in quality attributes (e.g., purity, stability) to ensure reliable data in regulatory submissions .

- Limitations : this compound’s high cost and specialized synthesis limit its use in resource-constrained settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.